molecular formula C8H14O4 B176959 Dimethyl 2-propylmalonate CAS No. 163033-62-3

Dimethyl 2-propylmalonate

Cat. No. B176959
M. Wt: 174.19 g/mol
InChI Key: GQTSAGKZHIWKMR-UHFFFAOYSA-N
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Description

Dimethyl 2-propylmalonate is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 . It is also known as Dimethyl propylmalonate . It is used as an intermediate in synthesizing Brivaracetam-d7, a labeled analogue of Brivaracetam, which is a 4-n-propyl analog of levetiracetam. It is also a racetam derivative with anticonvulsant properties .


Synthesis Analysis

While specific synthesis methods for Dimethyl 2-propylmalonate were not found in the search results, it is known to be used as an intermediate in the synthesis of Brivaracetam-d7 . More detailed information about its synthesis may be found in specialized chemical literature or databases.


Molecular Structure Analysis

The molecular structure of Dimethyl 2-propylmalonate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The ChemSpider ID for this compound is 452638 .


Physical And Chemical Properties Analysis

Dimethyl 2-propylmalonate has a boiling point of 203 °C (Press: 756 Torr), a density of 1.0398 g/cm3, and is soluble in Acetone and Chloroform . It has a pale yellow color . The pKa value is predicted to be 13.27±0.46 .

Scientific Research Applications

Synthesis Applications

  • Enantioselective Synthesis : Dimethyl 2-propylmalonate is utilized in enantioselective synthesis processes. For example, it is used in the synthesis of pyroglutamic acid derivatives (Chaheine, 2021).

  • Battery Technology : This compound has applications in battery technology, specifically in lithium-ion batteries. As an additive, it aids in improving the capacity retention and overall performance of high voltage lithium-ion batteries (Lyu et al., 2019).

  • Electrochemical Applications : In electrochemical fields, dimethyl 2-propylmalonate is used for the electrochemical oxidation of aminomalonates, which leads to the formation of cyclization products through carbon-carbon bond formation (Okimoto et al., 2006).

Chemical Synthesis and Reactions

  • Organic Synthesis : It plays a role in the organic synthesis of various compounds. For instance, it's involved in the formation of complex molecular structures like dimethyl 2-butyl-2-(3,5-di-tert-butyl-4-hydroxybenzyl)malonate (Zeng & Ren, 2009).

  • Reaction with Thiophene Derivatives : Dimethyl 2-propylmalonate reacts with thiophene derivatives to form dimethyl (2-thienyl)malonate, showcasing its versatility in chemical reactions (Jenks et al., 2009).

  • Indole Derivative Synthesis : It is also used in the synthesis of indole derivatives through tandem radical addition reactions (Byers et al., 2001).

Miscellaneous Applications

  • Medical Research : In medical research, components related to dimethyl 2-propylmalonate, such as dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, are studied for their anticancer potency, indicating its potential in pharmaceutical applications (Taupiqurrohman et al., 2022).

  • Electrochemical Processes : Its role in electrochemical processes is further emphasized in the electrooxidation of malonate and acetylacetate derivatives in the presence of halide ions (Okimoto & Takahashi, 2002).

  • Chemotherapeutic Agent Development : Interestingly, derivatives of dimethyl 2-propylmalonate are involved in the discovery and development of chemotherapeutic agents, showcasing its significance in the field of cancer treatment (Lee, 2010).

Safety And Hazards

Dimethyl 2-propylmalonate is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is rapidly absorbed through the skin . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for Dimethyl 2-propylmalonate were not found in the search results, its use as an intermediate in the synthesis of Brivaracetam-d7 suggests potential applications in the development of new anticonvulsant drugs .

properties

IUPAC Name

dimethyl 2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSAGKZHIWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930771
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-propylmalonate

CAS RN

14035-96-2
Record name 1,3-Dimethyl 2-propylpropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14035-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl propylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Wang, C Ke, J Liu - Reaction Chemistry & Engineering, 2023 - pubs.rsc.org
… As depicted in Scheme 3, the synthesis of brivaracetam commenced with the conversion of dimethyl 2-propylmalonate 4 into cyano diester 5 by SN 2 substitution with 2-…
Number of citations: 0 pubs.rsc.org
A Acheampong, F Abbott… - Biomedical mass …, 1983 - Wiley Online Library
Valproic acid, an antiepileptic drug, is extensively metabolized in humans. A hexadeuterated valproic acid was used in this study to aid the identification of metabolites and their artifacts …
Number of citations: 50 onlinelibrary.wiley.com
S Ikeda, N Daimon, R Sanuki… - Chemistry–A European …, 2006 - Wiley Online Library
… (E)-Tetramethyl dodec-6-en-1-yne-4,4,9,9-tetracarboxylate (7 e): A solution of dimethyl 2-propylmalonate (900 mg, 5.17 mmol) in DMF (5 mL) was added dropwise to a suspension of …

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